N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple halogen atoms and a pyrazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyrazole derivatives and carboxamide-containing molecules. Examples include:
- N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide
- N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]tetrahydro-2-furancarboxamide
Uniqueness
The uniqueness of N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]tetrahydrofuran-2-carboxamide lies in its specific combination of halogen atoms and the presence of both a pyrazole ring and a carboxamide group
Properties
IUPAC Name |
N-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClFN3O2/c16-10-8-21(7-9-11(17)3-1-4-12(9)18)20-14(10)19-15(22)13-5-2-6-23-13/h1,3-4,8,13H,2,5-7H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPQUUYQPVPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN(C=C2Br)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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